methyl 3,3,3-trifluoro-2-[(methoxycarbonyl)amino]-N-(phenylsulfonyl)alaninate
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Overview
Description
Methyl 3,3,3-trifluoro-2-[(methoxycarbonyl)amino]-N-(phenylsulfonyl)alaninate is a complex organic compound characterized by the presence of trifluoromethyl, methoxycarbonyl, and phenylsulfonyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing organoboron reagents and palladium catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3,3-trifluoro-2-[(methoxycarbonyl)amino]-N-(phenylsulfonyl)alaninate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 3,3,3-trifluoro-2-[(methoxycarbonyl)amino]-N-(phenylsulfonyl)alaninate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 3,3,3-trifluoro-2-[(methoxycarbonyl)amino]-N-(phenylsulfonyl)alaninate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The phenylsulfonyl group contributes to its overall chemical properties, influencing its interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,3,3-trifluoropyruvate: This compound shares the trifluoromethyl group but differs in its overall structure and reactivity.
Methyl 3,3,3-trifluoro-2-hydroxy-2-[(methoxycarbonyl)amino]propanoate: Another similar compound with trifluoromethyl and methoxycarbonyl groups, but with different functional groups and properties.
Properties
Molecular Formula |
C12H13F3N2O6S |
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Molecular Weight |
370.30 g/mol |
IUPAC Name |
methyl 2-(benzenesulfonamido)-3,3,3-trifluoro-2-(methoxycarbonylamino)propanoate |
InChI |
InChI=1S/C12H13F3N2O6S/c1-22-9(18)11(12(13,14)15,16-10(19)23-2)17-24(20,21)8-6-4-3-5-7-8/h3-7,17H,1-2H3,(H,16,19) |
InChI Key |
FIXMRODUFNLJNT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(F)(F)F)(NC(=O)OC)NS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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